1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Description
1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 1404064-02-3) is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its structure features a pyridone ring (6-oxo-1,6-dihydropyridine) substituted with an ethyl group at the 1-position and a carboxylic acid at the 2-position. This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry due to its reactive sites for further functionalization .
Properties
IUPAC Name |
1-ethyl-6-oxopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-9-6(8(11)12)4-3-5-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCRVVADHPQNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several methods. One notable method involves the microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269). This process induces regiospecific hydroxylation, converting pyridine-2-carboxylic acid to 6-oxo-1,6-dihydropyridine-2-carboxylic acid . Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It acts as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Biology
The biological activities of 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid make it valuable for studying cellular processes. It has been shown to interact with specific molecular targets, modulating enzyme and receptor activities that influence metabolic pathways.
Medicine
Research indicates potential therapeutic properties for this compound. Studies have explored its anticancer and anti-inflammatory effects:
- Anticancer Properties : Derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, one study reported enhanced apoptosis in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin.
- Anti-inflammatory Effects : Related studies have shown that certain analogues can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through the NF-kB/MAPK signaling pathway, suggesting its utility in treating chronic inflammatory conditions.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials, leveraging its unique chemical properties for manufacturing processes.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Cytotoxicity against FaDu Cells | Improved cytotoxicity compared to bleomycin | |
| Anti-inflammatory Research | Inhibited TNF-α and IL-6 release | |
| Pharmacokinetics | Exhibited good bioavailability in vivo |
Structure–Activity Relationship (SAR)
Studies on the structure–activity relationship indicate that modifications at specific functional groups within the dihydropyridine framework significantly affect biological activity. For instance, alterations at the nitrogen atom or carbonyl group can enhance binding affinity to target proteins involved in cancer progression and inflammation.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Substituent Variations at the 1-Position
Modifications at the 1-position influence steric bulk, electronic properties, and biological interactions. Key analogs include:
Key Observations :
Substituent Variations at the 5-Position
Epigenetic studies on Fusarium oxysporum revealed novel 5-substituted derivatives:
Key Observations :
Positional Isomerism
Variations in the carboxylic acid position significantly alter properties:
Key Observations :
Functional Group Modifications
Additional functional groups expand applications:
Key Observations :
- Hydroxyl Group : Enhances metal chelation and nuclease activity, critical for RNA cleavage applications .
Biological Activity
1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 1404064-02-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H9NO3
- Molecular Weight : 167.17 g/mol
- IUPAC Name : this compound
- Purity : ≥ 97%
Anticancer Properties
Recent studies have indicated that compounds similar to 1-Ethyl-6-oxo-1,6-dihydropyridine derivatives exhibit significant anticancer activity. For instance, a derivative showed enhanced cytotoxicity and apoptosis in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. This suggests that structural modifications in the dihydropyridine framework can lead to improved therapeutic efficacy against various cancer types .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A related study demonstrated that certain analogues could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through the NF-κB/MAPK signaling pathway. This mechanism is crucial in treating conditions characterized by chronic inflammation .
The biological activity of 1-Ethyl-6-oxo-1,6-dihydropyridine derivatives can be attributed to their ability to interact with various biological targets:
- NF-κB Pathway : Inhibition of this pathway can reduce inflammation and cancer progression.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a key feature of its anticancer activity.
Case Studies
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of specific functional groups in the dihydropyridine framework significantly influences biological activity. For example, modifications at the nitrogen atom or the carbonyl group can enhance binding affinity to target proteins involved in cancer progression and inflammation .
Q & A
Q. What are the recommended methods for isolating 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid from fungal cultures?
Isolation can be achieved using epigenetic modifiers like suberoylanilide hydroxamic acid (SBHA) to induce secondary metabolite production in fungal strains such as Fusarium oxysporum. Post-fermentation, the broth is extracted with ethyl acetate, concentrated, and purified via HPLC with a TSKgel ODS-80Ts QA column using a gradient of water-methanol (both containing 0.1% TFA). Structural confirmation is performed via -NMR and ESI-MS .
Q. How can the synthesis of this compound be optimized for yield and purity?
A two-step synthetic route involves (1) alkylation of pyridine precursors under controlled pH and temperature, followed by (2) oxidation to introduce the ketone group. Crystallization in polar solvents (e.g., water-ethanol mixtures) improves purity. Reaction progress should be monitored via TLC, and intermediates characterized by -NMR to confirm regioselectivity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR (e.g., δ 7.69 ppm for aromatic protons) confirm substituent positions and tautomeric forms.
- HPLC-MS : ESI-MS in negative ion mode ([M-H]⁻ at m/z 215.86) validates molecular weight.
- X-ray Crystallography : SHELXL software refines crystal structures, identifying intramolecular hydrogen bonds (e.g., O–H⋯O) and space-group symmetry (e.g., Abm2) .
Q. How should stability and storage conditions be managed for this compound?
Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Stability tests under varying pH (4–9) and temperature (4–40°C) show decomposition above 30°C or in strongly alkaline conditions. Avoid exposure to reactive metals (e.g., aluminum) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Derivatization : Introduce substituents (e.g., thioamide, alkyl chains) at the 1-ethyl or 6-oxo positions via nucleophilic substitution or Suzuki coupling.
- Bioassays : Test derivatives against bacterial models (e.g., Bacillus cereus) using serial dilution (400–0 µg/mL) and compare IC₅₀ values.
- Computational Modeling : Use QM/MM simulations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antibacterial potency .
Q. What role do epigenetic modifiers play in enhancing the yield of novel derivatives?
Epigenetic agents like SBHA inhibit histone deacetylases, activating silent biosynthetic gene clusters in fungi. Co-culturing with Datura stramonium or adding DNA methyltransferase inhibitors (e.g., 5-azacytidine) can further diversify metabolite profiles, enabling isolation of unprecedented analogs (e.g., 5-(but-9-enyl)-6-oxo derivatives) .
Q. How can tautomeric equilibria (keto-enol) be experimentally resolved?
- Spectroscopic Methods : -NMR chemical shifts (e.g., δ 8.54 ppm for enolic protons) and UV-Vis absorption bands (λ ~270 nm for keto forms) differentiate tautomers.
- X-ray Diffraction : Resolves dominant tautomers in the solid state (e.g., keto form prevalence in crystals).
- pH-Dependent Studies : Monitor tautomer ratios via -NMR in D₂O at pH 2–12 .
Q. What strategies are effective for resolving contradictory data in crystallographic refinement?
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model inversion twins (e.g., 50:50 twinning in Abm2 symmetry).
- Disorder Modeling : Split occupancy for disordered atoms (e.g., mirror-plane reflections) and apply restraints to thermal parameters.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How can mechanistic studies on enzyme inhibition (e.g., anthrax lethal factor) be conducted?
- Kinetic Assays : Measure Ki values using fluorogenic substrates (e.g., MAPKide) in vitro.
- Zinc Chelation Studies : Test thioamide derivatives (e.g., HTDCA) for metal-binding via ITC and compare with hydroxamic acid controls.
- Mutagenesis : Engineer LF mutants (e.g., H686A) to assess binding site specificity .
Q. What toxicological assessments are required for safe handling in lab settings?
- In Vitro Cytotoxicity : Use HepG2 or HEK293 cells with MTT assays (IC₅₀ thresholds <100 µM).
- Genotoxicity Screening : Ames test (TA98/TA100 strains) for mutagenic potential.
- PPE Protocols : Full-body suits and NIOSH-approved respirators are mandatory due to IARC-classified carcinogenicity risks (≥0.1% concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
